2-Octynyladenosine (YT-146) is a synthetically derived nucleoside analog. [, ] It acts as a selective agonist for the adenosine A2A receptor, displaying a higher affinity for this receptor subtype compared to other adenosine receptors. [, ] In scientific research, 2-Octynyladenosine serves as a valuable tool for investigating the physiological and pharmacological roles of adenosine A2A receptors in various systems, including the cardiovascular and nervous systems. [, , ]
Mechanism of Action
2-Octynyladenosine exerts its effects by selectively binding to and activating adenosine A2A receptors. [, ] This activation initiates a signaling cascade primarily involving the cAMP pathway. [] In cardiovascular research, 2-Octynyladenosine's activation of A2A receptors on vascular smooth muscle cells leads to vasodilation, increasing blood flow. [, , ] This mechanism contributes to its cardioprotective effects against ischemia/reperfusion injury. [, , , ] Additionally, 2-Octynyladenosine has been shown to modulate noradrenaline release in PC12 cells via a cAMP-dependent mechanism. []
Cardiovascular Research:
Cardioprotection: 2-Octynyladenosine demonstrates protective effects against ischemia/reperfusion injury in animal models. Studies in rats [, ] and dogs [] show improved recovery of cardiac function and reduced infarct size after ischemia when treated with 2-Octynyladenosine.
Antihypertensive Effects: Research suggests that 2-Octynyladenosine exhibits antihypertensive properties. In spontaneously hypertensive rats, both acute and chronic administration of 2-Octynyladenosine significantly reduced blood pressure. [] This effect was observed without a significant impact on heart rate.
Vasodilation: 2-Octynyladenosine acts as a potent vasodilator. Studies demonstrate its ability to induce relaxation in various blood vessels, including porcine coronary arteries, canine coronary arteries, and rat femoral arteries and veins. [, , ]
Neurological Research:
Noradrenaline Release Modulation: 2-Octynyladenosine influences noradrenaline release in PC12 cells, a model system often used to study neuronal function. [] This modulation occurs through a cAMP-dependent pathway, highlighting the potential role of A2A receptors in regulating neurotransmitter release.
Applications
Liver Ischemia/Reperfusion Injury: Research suggests that 2-Octynyladenosine may protect against liver damage induced by ischemia/reperfusion. Studies in rats indicate that it reduces liver injury, possibly by inhibiting leukocyte activation and reducing the production of inflammatory mediators. [, ]
Neointimal Thickening: Preliminary evidence suggests a potential role for 2-Octynyladenosine in inhibiting neointimal thickening after vascular injury. []
Related Compounds
Adenosine
Relevance: Adenosine is the parent compound of 2-Octynyladenosine. 2-Octynyladenosine is a synthetic derivative of adenosine designed to possess enhanced selectivity and potency for specific adenosine receptor subtypes, particularly the A2A receptor [, , ]. While both compounds share a similar core structure, the 2-octynyl group in 2-Octynyladenosine contributes to its distinct pharmacological profile compared to adenosine. Studies consistently highlight that 2-Octynyladenosine demonstrates greater potency in inducing vasodilation and exhibiting cardioprotective effects compared to adenosine [, , ].
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Relevance: DPCPX was instrumental in elucidating the mechanism of action of 2-Octynyladenosine's cardioprotective effects []. Research demonstrated that co-administration of DPCPX abolished the improvement in post-ischemic ventricular recovery induced by 2-Octynyladenosine. This finding provided strong evidence that the cardioprotective effects of 2-Octynyladenosine are mediated through the activation of the A1 receptor, contrary to its previously recognized role as an A2A agonist.
8-(3-chlorostyryl) caffeine (CSC)
Alloxazine
MRS-1191
5'-N-Ethylcarboxamidoadenosine (NECA)
Relevance: NECA was included in a study examining the vasodilatory effects of adenosine analogs in epicardial vessels []. The study aimed to assess the involvement of KATP channels in the vasodilatory mechanism of adenosine and its analogs. While both NECA and 2-Octynyladenosine induced vasorelaxation, the study concluded that KATP channels were not involved in the vasodilatory response elicited by these adenosine analogs.
N6-Cyclopentyladenosine (CPA)
Relevance: CPA was used alongside 2-Octynyladenosine and other adenosine analogs in a study focusing on their vasodilatory effects in epicardial vessels []. This research investigated the role of KATP channels in the mechanism of vasorelaxation induced by adenosine analogs. While CPA demonstrated vasodilatory effects similar to 2-Octynyladenosine, the study concluded that KATP channels were not involved in the vasodilatory responses mediated by these compounds.
Relevance: DPMA was included in a study investigating the vasodilatory effects of adenosine analogs in epicardial vessels []. The research aimed to clarify the role of KATP channels in the vasodilatory mechanism of adenosine analogs. Similar to 2-Octynyladenosine, DPMA caused vasorelaxation. The study concluded that KATP channels were not involved in the vasodilatory effects mediated by adenosine analogs, including DPMA and 2-Octynyladenosine.
2-[(2-Cyclohexylethyl)amino]adenosine (CGS-22492)
Relevance: CGS-22492 was included in a study investigating the vasodilatory effects of adenosine analogs in epicardial vessels []. This research investigated the role of KATP channels in the mechanism of vasorelaxation induced by adenosine analogs. Similar to other tested antagonists, CGS-22492 did not induce vasorelaxation on its own. The study concluded that KATP channels were not involved in the vasodilatory response produced by adenosine analogs.
2'-Deoxy-2'-methylidenecytidine (DMDC)
Relevance: Although structurally dissimilar, DMDC is mentioned in a paper acknowledging Professor Akira Matsuda's contributions to nucleoside research []. This highlights Professor Matsuda's broad impact on the field of nucleoside chemistry and drug discovery, encompassing diverse nucleoside analogs with different pharmacological activities, including both 2-Octynyladenosine and DMDC.
Relevance: Similar to DMDC, CNDAC is mentioned in the context of Professor Matsuda's contributions to nucleoside research []. The mention underscores Professor Matsuda's wide-ranging influence on the development of nucleoside-based therapeutics, encompassing diverse nucleoside analogs with distinct pharmacological profiles, including both CNDAC and 2-Octynyladenosine.
Relevance: Like DMDC and CNDAC, PCNDAC is highlighted in a paper acknowledging Professor Matsuda's contributions to nucleoside research []. The inclusion of PCNDAC emphasizes Professor Matsuda's significant impact on the development of nucleoside-based drugs, including prodrug strategies to improve the pharmacological properties of nucleoside analogs, encompassing both PCNDAC and 2-Octynyladenosine.
3'-Ethynylcytidine (ECyd)
Relevance: Similar to DMDC, CNDAC, and PCNDAC, ECyd is mentioned as part of Professor Matsuda's contributions to nucleoside research []. The mention of ECyd emphasizes Professor Matsuda's extensive influence on the development of nucleoside-based therapeutics, encompassing a wide range of nucleoside analogs with diverse pharmacological activities, including both ECyd and 2-Octynyladenosine.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) (IC50 = 31 nM). Inhibits PRMT3-mediated methyltransferase activity in vitro. Displays >100-fold selectivity against 31 other methyltransferases and 250 other non-epigenetic targets.
Photoswitchable Kv channel blocker (IC50 values are 2 and 64 μM at 500 nm and 380 nm respectively). Switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. Exhibits minimal activity at Nav1.2 and L-type Ca2+ channels. Stimulates action potential firing of hippocampal neurons in vitro at 500 nm and restores visual responsiveness in blind mice at 380 nm.
Photoswitchable epithelial sodium channel (ENaC) blocker (IC50 values are 90 and 390 nM for αβγ and δβγENaCs, respectively, in the trans conformation). Switches conformation from cis to trans at 500 nm and trans to cis at 400 nm. Blocks ENaCs with greater efficacy in the cis conformation, in comparison to the trans conformation, in Xenopus oocytes and HEK293t cells. Partially blocks δβγENaCs in the trans conformation and exhibits near maximal block of δβγENaCs in the cis conformation. Amiloride derivative.
Induces cardiomyocyte differentiation from human embryonic stem cells following mesoderm induction. Potently inhibits p38α, CK1δ and CK1ε (IC50 values are 20, 32 and 32 nM respectively).
Induces cardiomyocyte differentiation from human embryonic stem cells following mesoderm induction at 1 μM. Inhibits cardiomyocyte differentiation at 5 μM. Potently inhibits CK1ε, p38α, and CK1δ (IC50 values are 6.4, 6.7 and 6.8 nM respectively).
Photoswitchable Nav, Cav and Kv channel blocker. Blocks channels in the trans conformation. Switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. Normally membrane impermeant, but enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1. Exhibits optically reversible local anesthesia in rats.
Potent cdk1 inhibitor (IC50 = 25 nM). Reduces Akt phosphorylation and increases mitochondrial damage in leukemia cells in vitro in combination with LY 294002.